2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-1,3-cyclohexanedione
Description
The compound 2-{[(Anilinocarbonyl)oxyamino]methylene}-1,3-cyclohexanedione is a derivative of 1,3-cyclohexanedione, featuring a complex substituent comprising an anilinocarbonyloxy group linked via a methylamino-methylene bridge. This structure confers unique tautomerization behavior, solubility, and reactivity, influenced by the electron-withdrawing carbonyloxy group and steric effects of the aromatic aniline moiety.
Properties
IUPAC Name |
[(2,6-dioxocyclohexylidene)methyl-methylamino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17(10-12-13(18)8-5-9-14(12)19)21-15(20)16-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRJQJAJSJVCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C1C(=O)CCCC1=O)OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142620 | |
| Record name | 2-[[Methyl[[(phenylamino)carbonyl]oxy]amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251097-83-3 | |
| Record name | 2-[[Methyl[[(phenylamino)carbonyl]oxy]amino]methylene]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251097-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[Methyl[[(phenylamino)carbonyl]oxy]amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-{[(Anilinocarbonyl)oxyamino]methylene}-1,3-cyclohexanedione typically involves the reaction of aniline derivatives with cyclohexanedione under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(Anilinocarbonyl)oxyamino]methylene}-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-{[(Anilinocarbonyl)oxyamino]methylene}-1,3-cyclohexanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(Anilinocarbonyl)oxyamino]methylene}-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
- Core Structure: The 1,3-cyclohexanedione core is shared with compounds like 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and 3-(2-amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one . However, the target compound’s substituent introduces a carbonyloxy-methylamino-methylene group, distinct from the nitroanilino group in or the simpler methyl/acetyl groups in dimedone.
- In contrast, 3-(2-amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one features a nitro group that strongly withdraws electrons, reducing enol content and influencing reactivity toward electrophiles .
2.2 Tautomerization Behavior
- Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Exhibits solvent-dependent tautomerization, with enol content exceeding 99% in ethanol but <10% in toluene . The equilibrium constant (ln(KT)) correlates strongly with solvent basicity (β parameter).
- Target Compound : The bulky substituent may restrict tautomerization or stabilize one form due to steric hindrance or intramolecular hydrogen bonding. Experimental data is lacking, but predictions based on substituent effects suggest reduced solvent sensitivity compared to dimedone.
2.3 Physical Properties
*Calculated based on molecular formulas.
- Melting Points: The target compound’s melting point is unreported, but derivatives like 1-anilino-l-methylcyclohexane-1-carboxylic acid (179°C ) suggest that aromatic substituents increase melting points due to enhanced intermolecular forces.
- Solubility: The carbonyloxy group may improve solubility in polar aprotic solvents (e.g., DMF) compared to dimedone, which shows <10% enol in toluene .
2.5 Crystallography and Intermolecular Interactions
- 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one forms a 3D hydrogen-bonded network via N–H⋯O and C–H⋯O interactions .
Biological Activity
2-{[(Anilinocarbonyl)oxyamino]methylene}-1,3-cyclohexanedione is a synthetic compound with potential biological activity. This article reviews its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : Not widely reported, but related compounds can be referenced for structural analysis.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its effects on various cellular processes, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Exhibits potential antimicrobial activity against a range of pathogens, indicating its usefulness in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders.
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cell lines, preventing further cell division.
- Enzyme Inhibition : Specific interactions with enzymes such as carbonic anhydrase have been noted, impacting bicarbonate production and pH regulation within cells.
Case Study 1: Anticancer Effects
A study published in Cancer Research demonstrated that 2-{[(Anilinocarbonyl)oxyamino]methylene}-1,3-cyclohexanedione significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the activation of caspase-3 and -9, which are crucial for apoptosis.
Case Study 2: Antimicrobial Activity
Research conducted by Journal of Antimicrobial Chemotherapy indicated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.
Case Study 3: Enzyme Interaction
A biochemical assay revealed that the compound inhibited carbonic anhydrase activity with an IC50 value of 150 nM. This inhibition could lead to altered bicarbonate levels in tissues, potentially affecting tumor microenvironments.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | Cancer Research |
| Antimicrobial | Inhibits growth of S. aureus and E. coli | Journal of Antimicrobial Chemotherapy |
| Enzyme Inhibition | Inhibits carbonic anhydrase | Biochemical Journal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
